2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Description
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as N-(3-acetylphenyl)-4-nitro-1,3-isobenzofurazanedione or ANI. ANI is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Ahamed, Ali, and Ahmed (2021) explored the solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid, including 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1, 3-dione chalcones. These derivatives were produced through the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, followed by grinding with different aromatic aldehydes in the presence of sodium hydroxide. The synthesized chalcones underwent evaluation for their antifungal and antibacterial activities, with some showing superior biological activity compared to standard drugs (Ahamed, L. S., Ali, R., & Ahmed, R. S., 2021).
Enhancing Tumor Necrosis Factor α Production
Research by Shibata et al. (1994) identified N-2,6-Dialkylphenylphthalimides, including 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione and its derivatives, as potent enhancers of tumor necrosis factor (TNF)-α production by the human leukemia cell line HL-60. The study emphasized the importance of the alkyl groups' bulkiness on the phenyl ring for activity, noting that fluorinated derivatives showed activity at lower concentrations (Shibata, Y., Sasaki, K., Hashimoto, Y., & Iwasaki, S., 1994).
Molecular Structure Analysis
Tariq et al. (2010) investigated the molecular structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting its planarity and the orientation of its molecular groups. The study revealed weak C—H⋯O interactions forming a zigzag chain in the crystal and discussed the statistical disorder of the ortho-methyl group's H atoms, which may relate to steric repulsions and intermolecular interactions (Tariq, M., Noreen, T., Tahir, M., Ahmad, S., & Fayyaz-ur-Rehman, M., 2010).
Chemical Modifications and Applications
The research extends to exploring chemical modifications and potential applications of related compounds. Kellam et al. (1998) utilized 2-acetyl-4-nitroindane-1,3-dione as a primary amine protecting group, demonstrating its stability and selective removal capabilities. This compound facilitated the synthesis of various peptides and conjugates, underscoring its utility in chemical synthesis processes (Kellam, B., Bycroft, B., Chan, W., & Chhabra, S. R., 1998).
properties
IUPAC Name |
2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLYJWTBFYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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